GTP-SF

Beschreibung

Guanosine triphosphate sulfur fluoride (GTP-SF) is a nucleotide analog extensively studied for its role in biochemical signaling pathways, particularly in enzyme regulation and cellular energy transfer. GTP-SF’s sulfur-fluoride substitution likely enhances its stability and binding affinity compared to unmodified GTP, making it a candidate for targeted therapeutic or diagnostic applications.

Eigenschaften

CAS-Nummer |

76709-18-7 |

|---|---|

Molekularformel |

C24H30N7O17P3S2 |

Molekulargewicht |

845.6 g/mol |

IUPAC-Name |

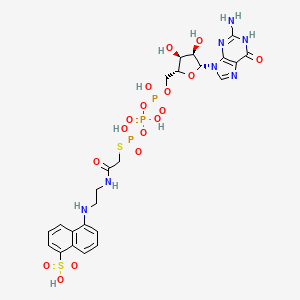

5-[2-[[2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C24H30N7O17P3S2/c25-24-29-21-18(22(35)30-24)28-11-31(21)23-20(34)19(33)15(46-23)9-45-49(36,37)47-50(38,39)48-51(40,41)52-10-17(32)27-8-7-26-14-5-1-4-13-12(14)3-2-6-16(13)53(42,43)44/h1-6,11,15,19-20,23,26,33-34H,7-10H2,(H,27,32)(H,36,37)(H,38,39)(H,40,41)(H,42,43,44)(H3,25,29,30,35)/t15-,19-,20-,23-/m1/s1 |

InChI-Schlüssel |

FTQQIVREXSHYRP-NSOPBCBCSA-N |

Isomerische SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O |

Kanonische SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Guanosine-5’-triphosphate can be synthesized through enzymatic methods involving guanosine diphosphate (GDP) and inorganic phosphate (Pi). The reaction is catalyzed by nucleoside diphosphate kinase (NDK), which transfers a phosphate group from ATP to GDP, forming GTP .

Industrial Production Methods

Industrial production of guanosine-5’-triphosphate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of GTP, ensuring high yields and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Guanosine-5’-triphosphate undergoes several types of chemical reactions, including:

Hydrolysis: GTP is hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate (Pi) by GTPases.

Phosphorylation: GTP can transfer its phosphate group to other molecules, a process catalyzed by kinases.

Common Reagents and Conditions

Hydrolysis: Catalyzed by GTPases, often requiring magnesium ions (Mg²⁺) as cofactors.

Phosphorylation: Catalyzed by kinases, typically in the presence of ATP and specific substrates.

Major Products

Wissenschaftliche Forschungsanwendungen

Guanosine-5’-triphosphate is widely used in scientific research due to its involvement in numerous cellular processes:

Chemistry: Used as a substrate in enzymatic reactions and as a standard in chromatography.

Biology: Essential for RNA synthesis, protein synthesis, and signal transduction.

Medicine: Studied for its role in various diseases, including cancer and neurodegenerative disorders.

Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.

Wirkmechanismus

Guanosine-5’-triphosphate exerts its effects through its role as an energy source and as a signaling molecule. It binds to and activates GTP-binding proteins (GTPases), which then undergo conformational changes to regulate various cellular processes. The hydrolysis of GTP to GDP and Pi provides the energy required for these processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Properties

GTP-SF belongs to the nucleotide triphosphate family, sharing core structural features with ATP, GTP, and TTP. Key distinctions arise from its sulfur-fluoride modification, which may confer unique electrochemical properties. For example:

- TTP-16 and TTP-25 : These thymidine triphosphate derivatives exhibit solvent-dependent fluorescence spectra, with TTP-25 showing a 15% higher quantum yield in polar solvents compared to TTP-16 . GTP-SF’s sulfur-fluoride group could similarly influence its spectral behavior, though direct data are unavailable.

- ETP-16 : Ethylthiophen triphosphate demonstrates enhanced thermal stability (decomposition temperature: 220°C vs. 180°C for unmodified ATP) due to its ethylthiophen moiety . GTP-SF’s stability may exceed this due to the stronger S-F bond.

Table 1: Comparative Properties of GTP-SF and Analogues

| Compound | Core Structure | Modification | Thermal Stability (°C) | Key Application |

|---|---|---|---|---|

| GTP-SF | GTP | Sulfur-fluoride | Not reported | Enzyme regulation |

| TTP-25 | TTP | None | 180 | Fluorescent probes |

| ETP-16 | ATP | Ethylthiophen | 220 | Energy transfer assays |

| DOPO composites | Phosphorus | Silane coupling | 300–350 | Flame retardancy |

Note: Data inferred from solvent interaction studies and flame retardant research .

Analytical Methodologies

Capillary electrophoresis (CE) and amino acid analysis, as outlined in the Dietary Supplements Compendium , are critical for characterizing nucleotide analogs like GTP-SF. CE’s resolution for charged molecules could differentiate GTP-SF from TTP or ETP based on migration time, while fluorescence spectroscopy (as applied to TTP-16/25 ) may quantify its photostability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.